1-(4-Nitrobenzyl)-1H-benzotriazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) was described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . Another study reported the synthesis of benzyloxybenzaldehyde derivatives by the reactions of 4-nitrobenzyl bromide with various aldehydes .Chemical Reactions Analysis
In negative electrospray ionization mass spectrometry of 4-nitrobenzyl 4-hydroxybenzoates, a decarboxylation reaction, which was significantly promoted by the presence of a nitro group on the benzyl group, competed with radical elimination reactions .Scientific Research Applications
Antimycobacterial Activity : 1-Nitrobenzyloxybenzotriazoles, closely related to 1-(4-Nitrobenzyl)-1H-benzotriazole, demonstrated significant antimycobacterial activity against Mycobacterium strains, comparable to isoniazid, a common medication for tuberculosis. This suggests potential use in antimycobacterial therapies (Augustynowicz-Kopeć et al., 2008).
Spectroscopy and Tautomerism : Studies on benzotriazole nitro derivatives, including those similar to this compound, focused on their structures and tautomerism using multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy. This research is vital for understanding the chemical properties and potential applications of these compounds (Larina & Milata, 2009).
High-Energy Materials : Nitrogen-rich azole substituted derivatives of 1H-benzotriazole, similar in structure to this compound, have been synthesized for applications in energetic material. These compounds showed promising characteristics like high density and significant detonation velocity and pressure, indicating their potential use in high-energy materials (Srinivas et al., 2012).
Catalytic Activity in Chemical Reactions : Oxo-rhenium complexes containing heterocyclic ligands like benzotriazole showed catalytic activity in the reduction of 4-nitrobenzaldehyde, demonstrating the potential of these compounds in facilitating chemical reactions (Bernando et al., 2015).
Platelet Aggregation Inhibitory Activity : Certain 4-nitrobenzotriazole derivatives demonstrated potential platelet aggregation inhibitory activity. This finding indicates possible applications in the development of antithrombotic agents (Singh & Silakari, 2017).
Antibacterial Studies : Some p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes showed medium to high antibacterial activity. These complexes, related to this compound, could be significant in the development of new antibacterial agents (Patil et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDRIJWDOUDSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339420 | |
Record name | 1-(4-Nitrobenzyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-81-1 | |
Record name | 1-(4-Nitrobenzyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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